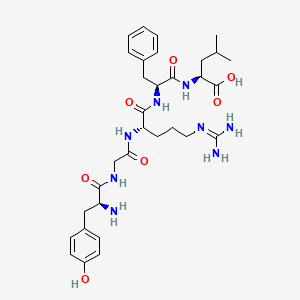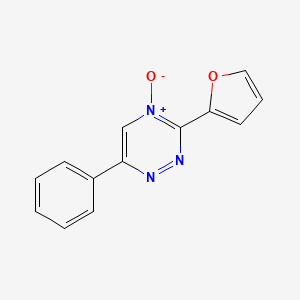![molecular formula C13H15NO B15164549 3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro- CAS No. 194979-79-8](/img/structure/B15164549.png)
3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro- is a heterocyclic compound that belongs to the quinolizine family This compound is characterized by its fused ring structure, which includes a benzene ring and a quinolizine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with an amine to form an imine intermediate, which then undergoes cyclization to yield the desired quinolizine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizine N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated quinolizine derivatives .
科学的研究の応用
3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
類似化合物との比較
Similar Compounds
3H-Quinazolin-4-one: Another heterocyclic compound with similar structural features but different biological activities.
Quinolizidine: A related compound with a different ring structure and chemical properties.
Uniqueness
3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro- is unique due to its specific ring structure and the presence of multiple functional groups that allow for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
194979-79-8 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC名 |
1,2,4,4a,5,6-hexahydrobenzo[f]quinolizin-3-one |
InChI |
InChI=1S/C13H15NO/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,11H,5-9H2 |
InChIキー |
MYAIDKISTKRVSQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N3C1CC(=O)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
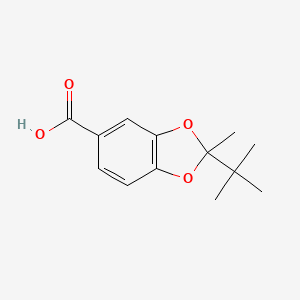
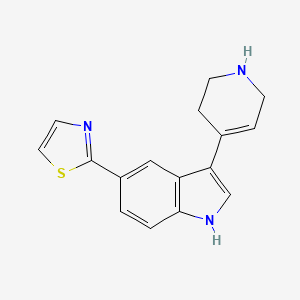

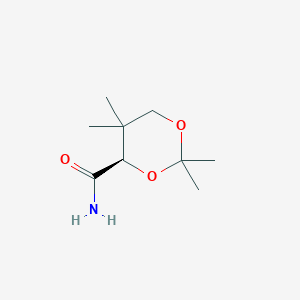
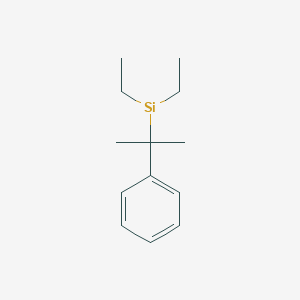
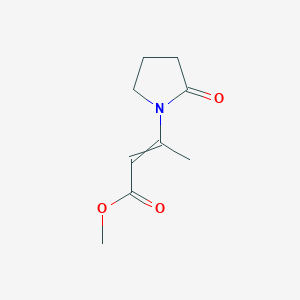
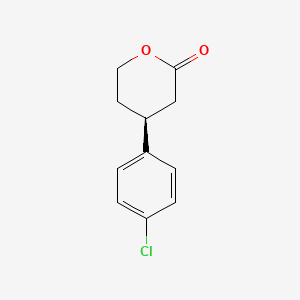

![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)
